Methyl 5-(benzyloxy)nicotinate
Overview
Description
Methyl 5-(benzyloxy)nicotinate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 5-(benzyloxy)nicotinate is a derivative of Methyl nicotinate and Benzyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator enhancing local blood flow at the site of application . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . Benzyl nicotinate is also a rubefacient and vasodilator used in combination with analgesics in topical preparations .
Mode of Action
It is thought that methyl nicotinate promotes the release of prostaglandin d2 that is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
Nicotine, a related compound, is known to interact with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors influence both neuronal excitability and cell signaling mechanisms .
Pharmacokinetics
Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This leads to relief of aches and pains in muscles, tendons, and joints .
Action Environment
It is known that the release of this substance can occur from industrial use: in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates) and as processing aid .
Biochemical Analysis
Biochemical Properties
It is known that nicotinate, the parent compound, plays a crucial role in various biochemical reactions, particularly in the metabolism of carbohydrates, fats, and proteins . It is a precursor of NAD (Nicotinamide Adenine Dinucleotide), a coenzyme involved in redox reactions . The specific enzymes, proteins, and other biomolecules that Methyl 5-(benzyloxy)nicotinate interacts with are yet to be identified.
Cellular Effects
Given its structural similarity to nicotinate, it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, nicotinate .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to nicotinate, it might be involved in similar metabolic pathways, including the NAD biosynthesis pathway .
Transport and Distribution
It is known that nicotinate transporters exist in bacteria, plants, and mammals , which might also facilitate the transport of this compound.
Properties
IUPAC Name |
methyl 5-phenylmethoxypyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)12-7-13(9-15-8-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRUJCNWFGWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.